

Application Notes and Protocols: Evatanepag Sodium in DMSO

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Compound of Interest

Compound Name: Evatanepag Sodium

Cat. No.: B1260817

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Introduction

Evatanepag Sodium, also known as CP-533,536, is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] As a selective EP2 agonist, Evatanepag has demonstrated potential in therapeutic areas such as bone healing and the treatment of asthma.[1][2] Its mechanism of action involves the activation of the EP2 receptor, a G-protein coupled receptor (GPCR), which subsequently leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This application note provides detailed information on the solubility and stability of **Evatanepag Sodium** in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and use in research settings.

Data Presentation: Solubility and Stability

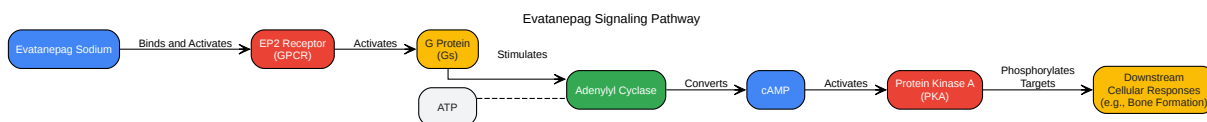
The solubility and stability of **Evatanepag Sodium** in DMSO are critical parameters for the design and execution of in vitro and in vivo studies. The following table summarizes the available quantitative data.

Parameter	Solvent	Concentration (mg/mL)	Concentration (mM)	Storage Conditions	Stability
Solubility	DMSO	≥ 32	≥ 68.29	N/A	N/A
Solubility	DMSO	94	200.61	N/A	N/A
Stability	DMSO	Stock Solution	Stock Solution	-80°C	1 year
Stability	DMSO	Stock Solution	Stock Solution	-20°C	1 month

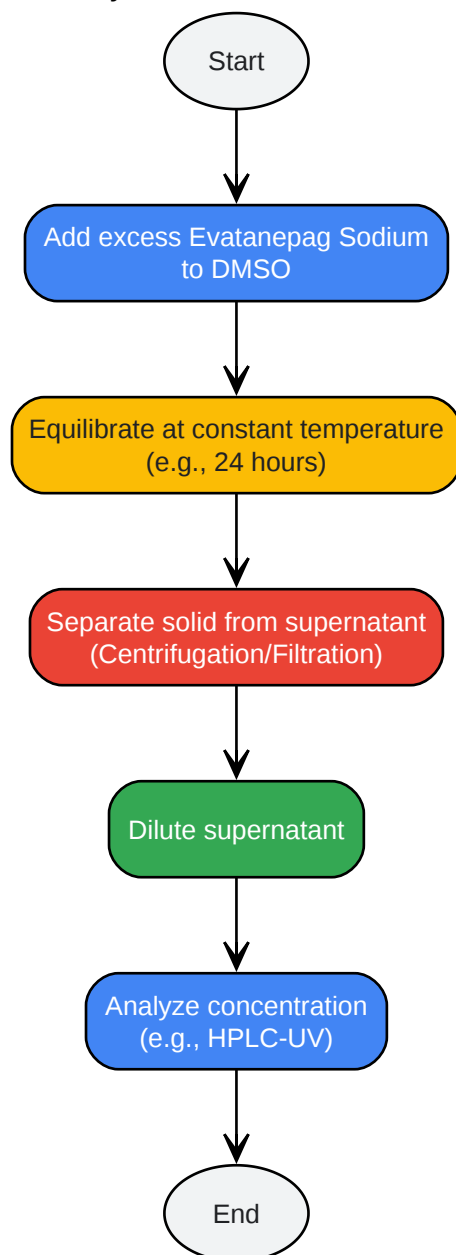
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. The discrepancy in reported solubility values may be attributed to differences in experimental conditions or the purity of the compound.

Signaling Pathway

Evatanepag Sodium acts as a selective agonist of the EP2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in various physiological processes, including bone formation and modulation of inflammatory responses.



Solubility Determination Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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